molecular formula C8H11NOS B3394328 (R)-3-(Thiophen-3-yl)morpholine CAS No. 1212949-95-5

(R)-3-(Thiophen-3-yl)morpholine

Cat. No.: B3394328
CAS No.: 1212949-95-5
M. Wt: 169.25 g/mol
InChI Key: WEKPXSKFUJQROB-QMMMGPOBSA-N
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Description

®-3-(Thiophen-3-yl)morpholine is a chiral compound featuring a morpholine ring substituted with a thiophene group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Thiophen-3-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available thiophene and morpholine.

    Formation of Intermediate: Thiophene is first functionalized to introduce a suitable leaving group at the third position, such as a halide (e.g., bromine or chlorine).

    Nucleophilic Substitution: The functionalized thiophene undergoes a nucleophilic substitution reaction with morpholine under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of ®-3-(Thiophen-3-yl)morpholine may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Control of temperature, pressure, and solvent to maximize yield and purity.

    Chiral Resolution: Techniques such as chiral chromatography or crystallization to obtain the ®-enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Thiophen-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiophene ring can lead to the formation of dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing new functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorinating agents.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

®-3-(Thiophen-3-yl)morpholine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ®-3-(Thiophen-3-yl)morpholine depends on its specific application:

    Pharmacological Effects: It may interact with biological targets such as enzymes or receptors, modulating their activity.

    Molecular Targets: Potential targets include protein kinases, ion channels, and other cellular proteins.

    Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

    (S)-3-(Thiophen-3-yl)morpholine: The enantiomer of the compound, which may have different biological activities.

    Thiophene-substituted Morpholines: Other morpholine derivatives with thiophene substitutions at different positions.

Uniqueness: ®-3-(Thiophen-3-yl)morpholine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R)-3-thiophen-3-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKPXSKFUJQROB-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856267
Record name (3R)-3-(Thiophen-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212949-95-5
Record name (3R)-3-(Thiophen-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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